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molecular formula C11H10F3NO2 B1587071 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide CAS No. 351-87-1

3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide

Cat. No. B1587071
M. Wt: 245.2 g/mol
InChI Key: GGDAWUSJZZHVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08420856B2

Procedure details

Ethylacetoacetate (10 g) and 4-(trifluoromethyl) aniline (12.38 g) in xylene (250 ml) was refluxed for 48 hours. Reaction mixture was concentrated and purified by column chromatography to give pure (9.7 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.38 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:9])[CH2:5][C:6]([CH3:8])=[O:7])C.[F:10][C:11]([F:20])([F:19])[C:12]1[CH:18]=[CH:17][C:15]([NH2:16])=[CH:14][CH:13]=1>C1(C)C(C)=CC=CC=1>[O:7]=[C:6]([CH3:8])[CH2:5][C:4]([NH:16][C:15]1[CH:17]=[CH:18][C:12]([C:11]([F:10])([F:19])[F:20])=[CH:13][CH:14]=1)=[O:9]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC(CC(=O)C)=O
Name
Quantity
12.38 g
Type
reactant
Smiles
FC(C1=CC=C(N)C=C1)(F)F
Name
Quantity
250 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography
CUSTOM
Type
CUSTOM
Details
to give pure (9.7 g)

Outcomes

Product
Name
Type
Smiles
O=C(CC(=O)NC1=CC=C(C=C1)C(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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